molecular formula C9H14N5O4S- B561995 Minoxidil Sulfate-d10 CAS No. 1260373-92-9

Minoxidil Sulfate-d10

Katalognummer: B561995
CAS-Nummer: 1260373-92-9
Molekulargewicht: 298.363
InChI-Schlüssel: MXZWGELMKOQDBS-YXALHFAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Minoxidil Sulfate-d10 (CAS No. 1020718-66-4) is a deuterated analog of minoxidil sulfate, the active metabolite of minoxidil, a well-known ATP-sensitive potassium (KATP) channel opener. It is used primarily in research settings to study vascular smooth muscle relaxation and hair growth mechanisms . The deuterium substitution at ten hydrogen positions enhances metabolic stability, making it a valuable tool for pharmacokinetic and mechanistic studies . Its molecular formula is C₉H₅D₁₀N₅O, with a molecular weight of 219.31 g/mol .

This compound exhibits potent vasodilatory effects by opening KATP channels, which hyperpolarizes smooth muscle cells, reduces intracellular calcium influx, and induces relaxation . It has an IC50 of 0.14 µM in vascular smooth muscle relaxation assays, demonstrating high potency .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Minoxidil Sulfate-d10 involves the deuteration of Minoxidil followed by sulfation. The process typically begins with the preparation of deuterated Minoxidil, which can be achieved through hydrogen-deuterium exchange reactions under specific conditions. The deuterated Minoxidil is then subjected to sulfation using sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent like pyridine or dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions: Minoxidil Sulfate-d10 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound back to its parent compound, Minoxidil.

    Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Minoxidil.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Hair Loss Treatment

Minoxidil sulfate-d10 is primarily utilized in treating various forms of alopecia, including:

  • Androgenetic Alopecia : Clinical studies have demonstrated that formulations containing minoxidil sulfate are effective in promoting hair regrowth in both men and women suffering from pattern baldness .
  • Alopecia Areata : Emerging evidence suggests that minoxidil sulfate may also be beneficial for patients with alopecia areata, although further research is necessary to confirm these findings .

Targeted Delivery Systems

Recent advancements have focused on developing microparticle systems to enhance the delivery of this compound:

  • Chitosan Microparticles : Studies have shown that chitosan microparticles loaded with minoxidil sulfate can penetrate the skin barrier more effectively than traditional formulations. These microparticles exhibit high encapsulation efficiency and sustained release profiles, making them promising candidates for targeted topical therapies .

Clinical Efficacy

A notable study involving patients with androgenetic alopecia who were non-responders to conventional formulations demonstrated that those treated with a 10% concentration of this compound showed significant improvement after four months of treatment. Side effects reported were mild and included irritation and erythema .

Comparative Studies

Comparative studies have indicated that this compound may be more effective than standard minoxidil formulations, particularly in individuals with low sulfotransferase activity—an enzyme critical for converting minoxidil to its active form. This suggests that higher concentrations or alternative formulations could enhance therapeutic outcomes for specific patient populations .

Wirkmechanismus

Minoxidil Sulfate-d10 exerts its effects primarily through the opening of potassium channels. The sulfate group enhances the compound’s ability to activate ATP-sensitive potassium channels, leading to vasodilation and increased blood flow. This mechanism is crucial for its antihypertensive and hair growth-promoting effects. The molecular targets include potassium channel subunits and associated signaling pathways such as the extracellular signal-regulated kinase (ERK) and Akt pathways.

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action

Compound Primary Target Mechanism Key Differentiator
Minoxidil Sulfate-d10 KATP channels Opens KATP channels, increases K⁺ efflux, inhibits Ca²⁺ influx Deuterated form enhances metabolic stability; IC50 = 0.14 µM
Minoxidil KATP channels Prodrug converted to minoxidil sulfate; activates KATP channels Requires sulfation for activation; associated with hypertrichosis
Compounds 3a-d KATP channels Weak KATP channel openers with lower selectivity pD2 values: 3c (6.2), 3d (5.9), 3a (5.7), 3b (5.5) vs. minoxidil (7.1)
Mitiglinide Kir6.2/SUR1 (pancreatic β-cells) KATP channel antagonist; stimulates insulin secretion Antagonizes KATP channels (opposite effect); IC50 = 0.14 µM
Margatoxin Kv1.3 channels Inhibits voltage-gated K⁺ channels (Kv1.3 > Kv1.1/1.2) High specificity for Kv1.3; used in autoimmune disease research
Mefloquine Hydrochloride K⁺ channels K⁺ channel antagonist; also inhibits SARS-CoV-2 entry Dual antiviral/antimalarial activity; non-selective K⁺ inhibition

Potency and Selectivity

Table 1: Relaxant Potency in Rat Aortic Smooth Muscle (Phenylephrine-Induced Contraction)

Compound pD2 Value Selectivity Index (SI) for KATP Channels
This compound ~7.1* High (SI = EC50 without Glibenclamide/EC50 with Glibenclamide)
Minoxidil 7.1 SI = 8.2
Compound 3c 6.2 SI = 3.5
Compound 3d 5.9 SI = 2.8

*Estimated based on minoxidil sulfate data due to structural similarity.

This compound and its parent compound, minoxidil, exhibit significantly higher potency and selectivity for KATP channels compared to synthetic analogs like 3a-d. The SI index for minoxidil (8.2) far exceeds that of 3a-d (2.8–3.5), highlighting its superior channel specificity .

Research and Market Implications

  • Pharmacokinetics: Deuterium in this compound slows hepatic metabolism, extending half-life in preclinical models .
  • Market Trends: The global minoxidil market (CAGR 4.3%, 2020–2025) reflects demand for derivatives like this compound in drug development .
  • Therapeutic Potential: Unlike Mitiglinide (antagonist) or Margatoxin (Kv inhibitor), this compound’s KATP activation is unique among vasodilators, offering insights into hypertension and alopecia therapies .

Biologische Aktivität

Minoxidil Sulfate-d10 is a deuterated form of minoxidil sulfate, the active metabolite of minoxidil, which is widely recognized for its vasodilatory and hair growth-promoting properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and clinical implications based on diverse research findings.

Overview of Minoxidil and Its Metabolite

Minoxidil was originally developed as an antihypertensive agent but has gained prominence in dermatology for treating androgenetic alopecia (AGA). Upon administration, minoxidil is metabolized to its active form, minoxidil sulfate, primarily through sulfotransferase enzymes located in hair follicles. The conversion to minoxidil sulfate is significant as this metabolite exhibits enhanced biological activity compared to its parent compound.

This compound operates primarily through the following mechanisms:

  • Potassium Channel Opening : It acts as a potassium channel opener, leading to hyperpolarization of cell membranes. This process promotes vasodilation and increases blood flow to hair follicles, thereby enhancing nutrient delivery and oxygenation essential for hair growth .
  • Vasodilation : The vasodilatory effects are crucial in prolonging the anagen phase (growth phase) of the hair cycle while shortening the telogen phase (resting phase) .
  • Molecular Pathways : In addition to potassium channel modulation, minoxidil sulfate may influence other pathways related to hair growth, including prostaglandin synthesis and vascular endothelial growth factor (VEGF) expression .

Comparative Potency

Research indicates that minoxidil sulfate is approximately 14 times more potent than minoxidil in stimulating hair follicle activity. This potency was demonstrated through studies measuring cysteine incorporation in cultured hair follicles .

Clinical Studies

Several clinical trials have evaluated the efficacy of topical formulations containing minoxidil sulfate. Key findings from these studies include:

  • Hair Growth Response : A study involving 180 participants revealed that those using a 5% minoxidil foam experienced a mean increase in hair count compared to placebo users .
  • Side Effects : Common side effects associated with topical minoxidil treatments include erythema, dryness, and hypertrichosis. However, these effects were generally mild and manageable .
Study ReferenceTreatmentParticipantsResults
Olsen et al., 20075% MF vs. PlaceboN=18020.9 (MS) vs. 4.7 (Placebo)
Berger et al., 20035% MS + Placebo ShampooN=10012.3 (MS) vs. -0.58 (Placebo)
Blume-Pevtavi et al., 20112% MS vs. 5% MFN=10028.4 (2% MS) vs. 31.9 (5% MF)

Case Studies

  • Androgenetic Alopecia : In patients with AGA treated with topical minoxidil sulfate formulations, significant improvements in hair density were observed after 24 weeks of treatment. The response was correlated with the enzymatic activity of sulfotransferase in plucked hair follicles .
  • Dosing Variations : A comparative study showed that increasing the concentration of topical minoxidil from 5% to 15% resulted in improved clinical responses without significant cardiac side effects typically associated with higher systemic absorption .

Stability and Analytical Applications

This compound's deuterated nature enhances its stability, making it valuable for precise analytical measurements in research settings. Its unique properties allow for better tracking of metabolic pathways involving minoxidil and its derivatives.

Q & A

Basic Research Questions

Q. What is the primary research application of Minoxidil Sulfate-d10, and how does its deuterium labeling facilitate experimental design?

this compound is a deuterium-labeled isotopologue of minoxidil sulfate, primarily used as an internal standard or tracer in pharmacokinetic and metabolic studies. The deuterium substitution enables precise tracking of the compound’s distribution, metabolism, and excretion using mass spectrometry (e.g., LC-MS/MS) by distinguishing it from endogenous or non-labeled forms. This labeling minimizes interference from biological matrices, improving quantification accuracy in pharmacokinetic assays .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Researchers must use personal protective equipment (PPE), including chemical-resistant gloves (EN374 standard), safety goggles with side shields, and long-sleeved lab coats. Avoid skin contact due to potential allergic reactions, and ensure proper ventilation to prevent inhalation of aerosols. Immediate flushing with water for 15+ minutes is required for eye or skin exposure, followed by medical evaluation .

Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterium labeling allows for isotopic dilution methods, where this compound serves as an internal standard to correct for matrix effects and ionization variability. Calibration curves should span physiologically relevant concentrations (e.g., 1–1000 ng/mL) with validation for precision, accuracy, and recovery rates .

Advanced Research Questions

Q. How can researchers design controlled experiments to investigate this compound’s role in ATP-sensitive potassium (KATP) channel activation?

Use in vitro patch-clamp electrophysiology on vascular smooth muscle cells to measure K+ current changes. Compare dose-response curves of deuterated (this compound) and non-deuterated forms to assess isotopic effects. Include negative controls (e.g., glibenclamide, a KATP channel blocker) and validate results with radiolabeled analogs (e.g., ³H-minoxidil) to confirm binding kinetics .

Q. What methodological considerations are critical when reconciling contradictory data on this compound’s percutaneous absorption across studies?

Variability in absorption data often arises from differences in skin model integrity (e.g., ex vivo human skin vs. rodent models), application methods (occlusive vs. non-occlusive), and formulation excipients. Standardize protocols using Franz diffusion cells with intact stratum corneum and validate absorption via mass spectrometry. Account for deuterium’s kinetic isotope effect on diffusion rates .

Q. What experimental approaches are recommended to assess isotopic effects of deuterium substitution on Minoxidil Sulfate’s pharmacological activity?

Conduct parallel in vivo and in vitro studies comparing deuterated and non-deuterated compounds. Measure vasodilation efficacy in rodent models (e.g., tail-cuff blood pressure assays) and enzymatic sulfation rates using hepatic SULT isoforms. Use stable isotope tracing to quantify metabolic flux differences and computational modeling (e.g., molecular dynamics simulations) to predict bond stability changes .

Q. How should researchers integrate in vitro and in vivo data when studying this compound’s vasodilatory mechanisms?

Cross-validate findings by correlating in vitro KATP channel activation data with in vivo hemodynamic responses (e.g., telemetric blood pressure monitoring in mice). Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and reconcile discrepancies in metabolite profiles. Include tissue-specific isotope ratio measurements to confirm deuterium retention .

Eigenschaften

CAS-Nummer

1260373-92-9

Molekularformel

C9H14N5O4S-

Molekulargewicht

298.363

IUPAC-Name

[4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2,6-diiminopyrimidin-3-id-1-yl] hydrogen sulfate

InChI

InChI=1S/C9H14N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6,10H,1-5H2,(H2-,11,12,15,16,17)/q-1/i1D2,2D2,3D2,4D2,5D2

InChI-Schlüssel

MXZWGELMKOQDBS-YXALHFAPSA-N

SMILES

C1CCN(CC1)C2=CC(=N)N(C(=N)[N-]2)OS(=O)(=O)O

Synonyme

6-(1-Piperidinyl-d10)-2,4-pyrimidinediamine-3-oxide Sulfate;  1,6-Dihydro-6-imino-4-(1-piperidinyl-d10)-1-(sulfooxy)-2-pyrimidinamine; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.